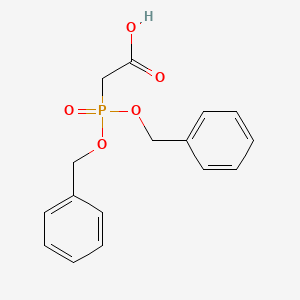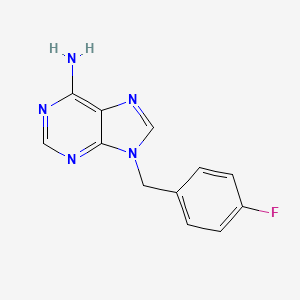
9-(4-Fluorobenzyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Fluorobenzyl)-9H-purin-6-amine is a fluorinated purine derivative. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorobenzyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is treating the purine with a base, followed by the addition of an alkyl halide. For instance, the alkylation of N-9 can be achieved by treating the purine with sodium hydride as the base and an appropriate alkyl halide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents used, are optimized to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine oxide, while substitution reactions could introduce different functional groups into the purine ring .
Applications De Recherche Scientifique
9-(4-Fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other fluorinated purines and related compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Fluorinated purines are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-(4-Fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Furfuryl Amino Purine: Another purine derivative with a furfuryl group instead of a fluorobenzyl group.
2-Fluoro- and 2-(Trifluoromethyl)Purines: These compounds have fluorine or trifluoromethyl groups at different positions on the purine ring.
Uniqueness
9-(4-Fluorobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the fluorine atom and the benzyl group, which can confer distinct physicochemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
213528-06-4 |
|---|---|
Formule moléculaire |
C12H10FN5 |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
9-[(4-fluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |
Clé InChI |
WSFGAOJQQBTCHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



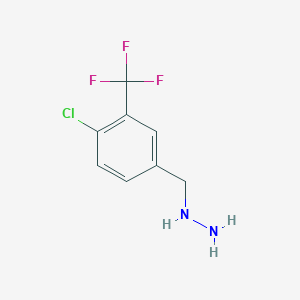
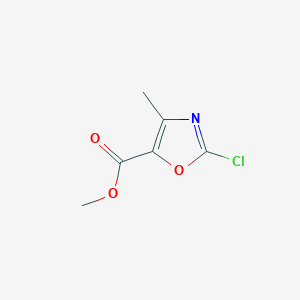

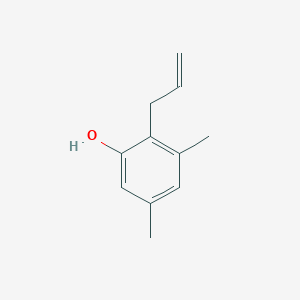


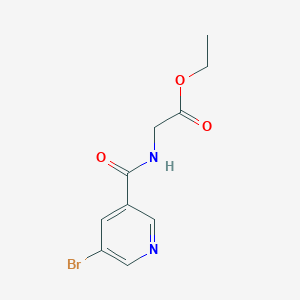
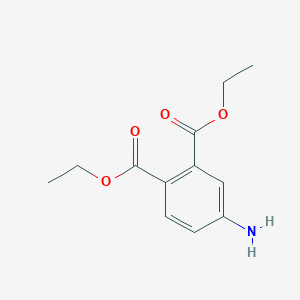

![2-(Pyridin-3-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B8795743.png)
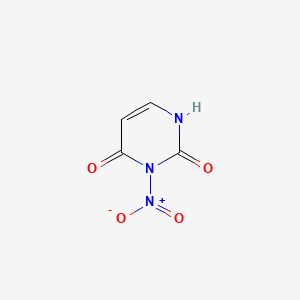
![1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8795755.png)
